Diethylene glycol monobutyl ether acetate

Descripción

Historical Context and Evolution of Research on Glycol Ether Esters

The study of glycol ethers dates back to the early 20th century, with the term "Cellosolve" being trademarked in the United States in 1924 for use as a solvent. wikipedia.org This marked the beginning of the commercialization of ethylene (B1197577) glycol ethers, with ethylene glycol monoethyl ether being introduced as a lower-cost alternative to ethyl lactate. wikipedia.org Subsequently, other derivatives like ethylene glycol monobutyl ether and ethylene glycol monomethyl ether were introduced in 1928 and 1929, respectively. wikipedia.org

Glycol ethers are broadly categorized into two main groups: the E-series, derived from ethylene oxide, and the P-series, derived from propylene (B89431) oxide. wikipedia.orgresearchgate.netwho.int Historically, the selection of solvents was primarily based on their technical performance. researchgate.net However, over the past few decades, research has increasingly focused on the environmental and health profiles of these compounds. researchgate.net This has led to a significant shift in the use of glycol ethers, with a discernible trend of replacing lower molecular weight E-series glycol ethers with the generally less toxic P-series alternatives where feasible. researchgate.netnih.gov

2-(2-Butoxyethoxy)ethyl acetate (B1210297) belongs to the E-series of glycol ethers. wikipedia.orgresearchgate.net The extensive history of use and the large body of research on glycol ethers provide a substantial foundation for understanding the properties and potential applications of this specific ester. glycol-ethers.eu

Scope and Objectives of Current Academic Inquiry into 2-(2-Butoxyethoxy)ethyl Acetate

Contemporary academic research on 2-(2-Butoxyethoxy)ethyl acetate is largely driven by the demand for high-performance, environmentally conscious solvents. datainsightsmarket.com A primary objective is to thoroughly characterize its properties, such as its excellent solvency, good compatibility with a wide range of polymers, and low volatility, which helps to minimize environmental emissions compared to more volatile solvents. datainsightsmarket.com

Current studies aim to optimize its use as a "greener" alternative to more traditional, and potentially more hazardous, solvents. datainsightsmarket.com This includes investigating its efficacy as a coalescing agent, particularly in low-pH latex paints, and as a retarder solvent in applications like coil coatings and screen inks. thegoodscentscompany.com Furthermore, research is exploring its potential in novel applications, spurred by growing industrialization and the continuous need for specialized chemical products. datainsightsmarket.com Another area of academic interest is its application as a selective solvent for the separation of alcohols and ketones through distillation. thegoodscentscompany.com

Overview of Major Research Domains Pertinent to 2-(2-Butoxyethoxy)ethyl Acetate

The principal research domains for 2-(2-Butoxyethoxy)ethyl acetate are centered on its function as a versatile solvent and coalescing agent across various industries. datainsightsmarket.comottokemi.com

Coatings and Paints: This is a primary application area. It is used as a high-boiling solvent in high-bake enamels and as a coalescing aid in latex paints. thegoodscentscompany.com Its slow evaporation rate is beneficial in surface coatings, including lacquers and varnishes. who.int Research in this domain focuses on its ability to lower the minimum film formation temperature of polymer dispersions, such as those based on poly(vinyl acetate). chemicalbook.com

Printing Inks: The compound is widely used as a solvent in printing inks, especially for screen printing, due to its solvency and slow evaporation characteristics. thegoodscentscompany.com

Cleaners and Adhesives: Its ability to dissolve both polar and non-polar substances makes it an effective component in industrial cleaning formulations and adhesives. datainsightsmarket.comwikipedia.org

Chemical Intermediate: 2-(2-Butoxyethoxy)ethyl acetate serves as a reactant in further chemical syntheses. wikipedia.org

The following table provides a summary of the key physical and chemical properties of 2-(2-Butoxyethoxy)ethyl acetate that are central to its academic and industrial evaluation.

| Property | Value |

| Molecular Formula | C₁₀H₂₀O₄ sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 204.26 g/mol sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 245 °C sigmaaldrich.comottokemi.com |

| Melting Point | -32 °C sigmaaldrich.comsigmaaldrich.com |

| Density | 0.978 g/mL at 25 °C sigmaaldrich.comottokemi.com |

| Solubility in Water | 65 g/L at 20 °C sigmaaldrich.com |

| Flash Point | 102 °C (closed cup) sigmaaldrich.comsigmaaldrich.com |

| Autoignition Temperature | 290 °C sigmaaldrich.com |

| Vapor Pressure | <0.01 hPa at 20 °C sigmaaldrich.com |

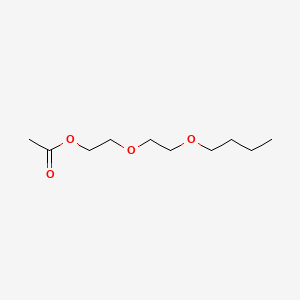

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-butoxyethoxy)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O4/c1-3-4-5-12-6-7-13-8-9-14-10(2)11/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQBJTKSVGFQOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O4 | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8540 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0789 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027021 | |

| Record name | 2-(2-Butoxyethoxy)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylene glycol monobutyl ether acetate is a colorless liquid with a mild odor. Floats and mixes slowly with water. (USCG, 1999), Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID., Colorless liquid with a mild odor. Floats and mixes slowly with water. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8540 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2-(2-butoxyethoxy)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol monobutyl ether acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4838 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0789 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/935 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

475 °F at 760 mmHg (USCG, 1999), 245 °C, 245-247 °C, 475 °F | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8540 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0789 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/935 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

240 °F (USCG, 1999), 241 °F (116 °C) (OPEN CUP), 105 °C c.c., 240 °F | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8540 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0789 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/935 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Very soluble in acetone, ethyl ether, ethanol, Miscible with most organic liquids., In water, 3.10X10+4 mg/L at 25 °C, In water, 65,000 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 6.5 | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0789 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.985 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.985 g/cu cm at 20 °C, Relative density (water = 1): 0.98, 0.985 | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8540 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0789 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/935 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

Relative vapor density (air = 1): 7.0 | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0789 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.04 [mmHg], 0.04 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 5.3 | |

| Record name | Diethylene glycol monobutyl ether acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4838 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0789 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

124-17-4 | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8540 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol monobutyl ether acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl carbitol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Butoxyethoxy)ethyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Butoxyethoxy)ethyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(2-butoxyethoxy)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-Butoxyethoxy)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-butoxyethoxy)ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6UTS77LXB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0789 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/935 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-27 °F (USCG, 1999), -32 °C, -27 °F | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8540 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0789 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/935 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthetic Methodologies and Chemical Transformations of 2 2 Butoxyethoxy Ethyl Acetate

Catalytic Approaches to 2-(2-Butoxyethoxy)ethyl Acetate (B1210297) Synthesis

The primary industrial method for producing 2-(2-Butoxyethoxy)ethyl acetate is through the esterification of diethylene glycol monobutyl ether with acetic acid or acetic anhydride. grandviewresearch.com This process is typically facilitated by a catalyst to enhance the reaction rate and yield.

Esterification Reactions Utilizing Acidic Catalysts

The synthesis of 2-(2-Butoxyethoxy)ethyl acetate is commonly achieved by reacting diethylene glycol butyl ether with acetic acid. This reaction is an equilibrium process, and to drive it towards the formation of the ester, the water produced as a byproduct is typically removed. google.com

One method involves using a solid acid catalyst in a two-part fixed bed for continuous esterification. google.com This approach allows for the continuous production of 2-(2-Butoxyethoxy)ethyl acetate, which can improve production efficiency and reduce costs. google.com The reaction is generally carried out at temperatures between 70 and 150 °C. google.com The water generated during the esterification is removed through azeotropic distillation. google.com

Strongly acidic cationic exchange resins have also been employed as catalysts for the reaction between diethylene glycol monobutyl ether and acetic acid. sigmaaldrich.com In some processes, an excess of acetic acid is used, with a molar ratio of acetic acid to glycol ether ranging from approximately 1.1 to 2. google.com

Exploration of Novel Catalyst Systems for Enhanced Yield and Selectivity

Research into novel catalyst systems aims to improve the efficiency and selectivity of 2-(2-Butoxyethoxy)ethyl acetate synthesis. One innovative approach involves the direct insertion of ethylene (B1197577) oxide into butyl acetate using an acid-base bifunctional catalyst. researchgate.net Layered double hydroxide (B78521) materials, similar in structure to hydrotalcite, have shown promise as catalysts for this reaction. researchgate.net When modified with an organic acid, these catalysts exhibit high butyl acetate conversion and ethylene oxide catalytic activity, with a narrow distribution of ethylene glycol butyl ether acetate adducts. researchgate.net

Another area of investigation is the use of solid acid catalysts, such as a cancellated composite enhanced polystyrene sulfonic acid class strong-acid ion exchange resin. google.com This type of catalyst offers advantages like continuous production, simplified operation, and reduced environmental impact due to the elimination of large amounts of alkaline neutralization and washing steps. google.com

Reaction Mechanisms and Kinetic Studies in Esterification Processes for 2-(2-Butoxyethoxy)ethyl Acetate

The esterification of an alcohol with a carboxylic acid is a well-established reaction. In the presence of a strong acid catalyst like sulfuric acid, the reaction proceeds through a series of steps. First, the carboxylic acid is protonated by the catalyst. chemguide.co.uk This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The subsequent transfer of a proton and elimination of a water molecule leads to the formation of the ester. chemguide.co.uk The catalyst is regenerated at the end of the reaction. chemguide.co.uk

Kinetic studies of similar reactions, such as the elimination of 2-butoxyethanol (B58217) in perfused rat liver, have shown dose-dependent Michaelis-Menten kinetics. nih.gov This suggests that the rate of reaction is dependent on the concentration of the reactants. The presence of other substances, like ethanol, can affect the reaction rate by competing for the same enzymes. nih.gov While not a direct study of the synthesis of 2-(2-Butoxyethoxy)ethyl acetate, this provides insight into the kinetic behavior of related glycol ethers.

Optimization of Reaction Conditions for Industrial and Laboratory Scale Production of 2-(2-Butoxyethoxy)ethyl Acetate

For industrial-scale production, optimizing reaction conditions is crucial for maximizing yield and minimizing costs. In the continuous esterification process using a solid acid catalyst, the temperature is maintained between 70-150 °C. google.com The removal of water via azeotropic distillation is a key factor in driving the reaction to completion. google.com Subsequent rectification of the reaction product allows for the removal and recovery of unreacted starting materials. google.com

When using butyl acetate as an azeotropic agent, a molar ratio of acetic acid to glycol ether of about 1.1 to 2 is necessary to prevent the conversion of butyl acetate to butanol. google.com The process can also be conducted under vacuum to maintain lower pot temperatures, especially when dealing with high-boiling-point compounds like diethylene glycol monobutyl ether and its acetate. google.com

For laboratory-scale synthesis, similar principles apply. The reaction of diethylene glycol monobutyl ether with acetic acid can be carried out using a strongly acidic cationic exchange resin as a catalyst. sigmaaldrich.com

Investigation of Sustainable and Green Chemistry Pathways for 2-(2-Butoxyethoxy)ethyl Acetate Synthesis

The development of "green" or sustainable methods for chemical synthesis is a growing area of focus. For the production of 2-(2-Butoxyethoxy)ethyl acetate, this includes exploring the use of solid acid catalysts to replace traditional liquid acids, which can be corrosive and difficult to handle. google.com Solid catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste. google.com The continuous production method also contributes to a greener process by improving efficiency and reducing the generation of contaminants. google.com

Another sustainable approach is the development of novel catalytic routes that are more atom-efficient, such as the direct insertion of ethylene oxide into butyl acetate. researchgate.net This method can potentially reduce the number of reaction steps and the amount of waste generated.

Environmental Transport, Transformation, and Biodegradation of 2 2 Butoxyethoxy Ethyl Acetate

Aqueous Environmental Fate of 2-(2-Butoxyethoxy)ethyl Acetate (B1210297)

In aquatic environments, the fate of 2-(2-butoxyethoxy)ethyl acetate is governed by a combination of hydrolysis and microbial biodegradation. Its miscibility with water facilitates its distribution in the water column. scbt.com

The ether linkages in 2-(2-butoxyethoxy)ethyl acetate are generally stable to hydrolysis under neutral environmental pH conditions and ambient temperatures. scbt.com However, the ester group is susceptible to hydrolysis, which would yield 2-(2-butoxyethanol) and acetic acid. While hydrolysis is generally considered to be a slow process and not an important environmental fate determinant, its rate is pH-dependent. nih.govnih.gov For the structurally similar compound 2-(2-ethoxyethoxy)ethyl acetate, the estimated base-catalyzed second-order hydrolysis rate constant is 0.26 L/mole-sec, which corresponds to half-lives of 300 days at pH 7 and 30 days at pH 8. nih.gov

Primary Hydrolysis Reaction: CH₃COOCH₂CH₂OCH₂CH₂O(CH₂)₃CH₃ + H₂O → HOCH₂CH₂OCH₂CH₂O(CH₂)₃CH₃ + CH₃COOH (2-(2-Butoxyethoxy)ethyl acetate + Water → 2-(2-Butoxyethoxy)ethanol + Acetic Acid)

Biodegradation is a significant removal mechanism for 2-(2-butoxyethoxy)ethyl acetate in aquatic systems. Studies on glycol ethers have shown biodegradation rates of 47-92% over 8 to 21 days. scbt.com The rate of biodegradation can be influenced by the acclimation of the microbial population.

Biochemical Oxygen Demand (BOD) tests have been conducted to determine the biodegradability of 2-(2-butoxyethoxy)ethyl acetate. The results indicate a progressive degradation over time. researchgate.net

Table 3: Biochemical Oxygen Demand of 2-(2-Butoxyethoxy)ethyl Acetate

| Time Period | Theoretical BOD (%) | Source |

|---|---|---|

| 5 days | 13.3 | researchgate.net |

| 10 days | 18.4 | researchgate.net |

| 15 days | 24.6 | researchgate.net |

| 20 days | 67.0 | researchgate.net |

Microorganisms acclimated to the compound show significantly faster degradation rates, with one study reporting 84% of the theoretical BOD being reached in 10 days. researchgate.net The initial step in the biodegradation pathway is likely the hydrolysis of the ester bond to form 2-(2-butoxyethoxy)ethanol. This alcohol is then further biodegraded. Studies on the biodegradation of the closely related 2-butoxyethanol (B58217) have identified 2-butoxyacetic acid (2-BAA), n-butanol, and butanoic acid as key metabolites. nih.govhoneywell.com This suggests a pathway involving oxidation of the alcohol group followed by cleavage of the ether linkage. nih.govhoneywell.com

Terrestrial Environmental Fate of 2-(2-Butoxyethoxy)ethyl Acetate

When released to soil, the mobility and degradation of 2-(2-butoxyethoxy)ethyl acetate are key factors in its environmental fate. The compound's high water solubility and low adsorption to soil particles suggest it can be mobile in the terrestrial environment.

Using a structure estimation method, the soil organic carbon-water (B12546825) partition coefficient (Koc) for 2-(2-butoxyethoxy)ethyl acetate is estimated to be 10. researchgate.net This low Koc value indicates a very high mobility in soil, suggesting a potential for leaching into groundwater. researchgate.net Volatilization from moist or dry soil surfaces is not expected to be a significant fate process due to its low vapor pressure. thermofisher.com The predicted environmental distribution of the related compound 2-butoxyethanol is predominantly in water (84.2%), followed by air (11.4%) and soil (4.19%), further supporting its potential for mobility from soil to water systems. nih.gov

Table 4: Terrestrial Fate Parameters of 2-(2-Butoxyethoxy)ethyl Acetate

| Parameter | Estimated Value/Description | Source |

|---|---|---|

| Soil Adsorption Coefficient (Koc) | 10 | thermofisher.comresearchgate.net |

| Mobility in Soil | Very high | thermofisher.comresearchgate.net |

| Volatilization from Soil | Not an important fate process | thermofisher.com |

Soil Sorption and Leaching Potential

The mobility of 2-(2-butoxyethoxy)ethyl acetate in the terrestrial environment is governed by its tendency to adsorb to soil particles versus its ability to move with soil water. The key parameters for assessing this behavior are the soil organic carbon-water partition coefficient (Koc) and water solubility.

Conversely, the compound's relatively high water solubility influences its potential for leaching. It has a reported solubility in water of 6.5 g/100 mL (or 65 g/L) at 20°C. inchem.orgsigmaaldrich.com This significant solubility indicates that when not bound to soil particles, 2-(2-butoxyethoxy)ethyl acetate can readily move with soil water, potentially leaching into lower soil layers and, eventually, groundwater. Therefore, a balance exists between its moderate sorption to organic matter and its high water solubility, which will ultimately determine its mobility in a specific soil environment. Spills of this chemical should be prevented from entering the environment, and in case of a leak, the liquid should be collected and absorbed with inert material. inchem.org

Microbial Biodegradation in Soil Environments

The persistence of 2-(2-butoxyethoxy)ethyl acetate in soil is largely determined by its susceptibility to microbial degradation. While specific studies detailing its biodegradation within soil matrices are limited, the compound is expected to be readily biodegradable. univarsolutions.com

The primary mechanism for its degradation is anticipated to be a two-step process. The initial step is the hydrolysis of the ester bond. This abiotic or microbially-mediated reaction would break down 2-(2-butoxyethoxy)ethyl acetate into its constituent parts: diethylene glycol monobutyl ether and acetic acid. sigmaaldrich.com

Bioaccumulation Potential and Trophic Transfer of 2-(2-Butoxyethoxy)ethyl Acetate in Ecological Systems

Bioaccumulation refers to the accumulation of a chemical in an organism at a concentration higher than that found in the surrounding environment. The potential for a substance to bioaccumulate is often predicted using the octanol-water partition coefficient (log Pow).

The log Pow for 2-(2-butoxyethoxy)ethyl acetate is 2.9. nih.govinchem.org Generally, substances with a log Pow value below 3 or 4 are considered to have a low potential for bioconcentration and bioaccumulation. redox.com Based on this value, 2-(2-butoxyethoxy)ethyl acetate is not expected to significantly accumulate in the tissues of organisms. The parent compound, diethylene glycol monobutyl ether, also has a low bioconcentration potential, with a log Pow of 1. redox.com

Given the low potential for bioaccumulation, the risk of trophic transfer—the magnification of a substance's concentration in organisms at successively higher levels in a food chain—is also considered to be low.

Table 1: Physicochemical Properties Relevant to Environmental Fate

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₂₀O₄ | inchem.orgnist.govscbt.com |

| Molecular Mass | 204.26 g/mol | inchem.orgscbt.com |

| Log Pow (Octanol-Water Partition Coefficient) | 2.9 | nih.govinchem.org |

| Water Solubility | 6.5 g/100 mL (65 g/L) at 20°C | inchem.orgsigmaaldrich.com |

| Vapor Pressure | 5.3 Pa (0.04 mmHg) at 20°C | nih.govinchem.org |

| Melting Point | -32°C | inchem.org |

Environmental Distribution Modeling and Predictive Exposure Assessment

Environmental distribution models, such as Mackay-type fugacity models, use a chemical's physical and chemical properties to predict how it will partition among different environmental compartments like air, water, soil, and biota.

While a specific, published environmental distribution model for 2-(2-butoxyethoxy)ethyl acetate was not identified in the reviewed literature, its likely behavior can be predicted from its key properties. The compound has a very low vapor pressure of 5.3 Pa at 20°C and a high water solubility of 65 g/L. inchem.orgsigmaaldrich.com

This combination of properties strongly suggests that if released into the environment, 2-(2-butoxyethoxy)ethyl acetate will predominantly partition into the water and soil/sediment compartments rather than the air. Its low volatility means it will not readily evaporate into the atmosphere. Its high water solubility facilitates its transport in aquatic systems and its potential to leach through soil. Ultimate disposal of the chemical must consider its potential for migration in soil and water. nih.gov Although it is considered harmful to aquatic organisms, the concentrations required to cause effects are generally high and unlikely to be found in the environment. inchem.orgnih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-(2-Butoxyethoxy)ethyl acetate |

| Acetic acid |

| Diethylene glycol monobutyl ether |

Toxicological and Ecotoxicological Assessment of 2 2 Butoxyethoxy Ethyl Acetate

Mechanisms of Mammalian Toxicity of 2-(2-Butoxyethoxy)ethyl Acetate (B1210297)

2-(2-Butoxyethoxy)ethyl acetate, also known as diethylene glycol monobutyl ether acetate (DEGBEA), is a solvent used in a variety of industrial and consumer products, including paints, coatings, and cleaning agents. haz-map.comwikipedia.org Its toxicological profile is of interest due to the potential for human exposure in both occupational and residential settings. This section will delve into the mechanisms of mammalian toxicity associated with this compound, exploring its effects following different routes of exposure.

Inhalation Toxicity: Systemic Effects and Respiratory Responses

While 2-(2-Butoxyethoxy)ethyl acetate is not generally considered to cause adverse health effects or respiratory tract irritation through inhalation in animal models, good hygiene practices still recommend minimizing exposure. scbt.com High concentrations of its vapor may lead to symptoms such as headache, fatigue, weakness, dizziness, and nausea, potentially progressing to unconsciousness and asphyxia. scbt.com

Studies on the related compound, 2-butoxyethanol (B58217), have shown that inhalation can lead to nose and throat irritation in humans. cdc.govnih.gov Animal studies with 2-butoxyethanol have reported respiratory effects like rapid, shallow breathing, nasal discharge, and perinasal encrustation at various exposure levels. cdc.gov However, for 2-(2-Butoxyethoxy)ethyl acetate itself, animal studies involving exposure to saturated vapor-air mixtures for 4 hours did not show clinical signs of respiratory distress. nih.gov

Dermal Absorption and Systemic Effects of 2-(2-Butoxyethoxy)ethyl Acetate

Dermal contact with 2-(2-Butoxyethoxy)ethyl acetate can lead to systemic effects due to its absorption through the skin. scbt.com Prolonged or repeated contact can defat the skin, potentially causing dermatitis. scbt.com The substance can penetrate intact skin in toxic amounts, and significant dermal exposure has been associated with nervous system effects in some cases involving related glycol ethers. scbt.comecetoc.org In high-dose animal studies, dermal absorption of 2-(2-Butoxyethoxy)ethyl acetate has been linked to central nervous system depression, as well as effects on the kidneys and liver, and hemolytic anemia. haz-map.com The Environmental Protection Agency (EPA) has required dermal absorption testing for this compound due to the potential for substantial consumer and occupational exposure. epa.gov Following dermal application in rats, the primary urinary metabolite identified was 2-(2-butoxyethoxy)acetic acid. nih.gov

Oral Toxicity: Metabolic Pathways and Organ-Specific Manifestations

Accidental ingestion of 2-(2-Butoxyethoxy)ethyl acetate can be harmful. scbt.com In rats, the compound is rapidly hydrolyzed in the blood to diethylene glycol monobutyl ether (DGBE). researchgate.net The major metabolite found in urine after both oral and dermal exposure is 2-(2-butoxyethoxy)acetic acid. nih.govnih.gov Animal studies have indicated that high oral doses can lead to effects on the kidneys and liver, as well as changes in hematological parameters. scbt.com For the related compound, diethylene glycol monobutyl ether, ingestion has been associated with symptoms like cyanosis, rapid breathing and heart rate, low blood pressure, muscle pain, and impaired kidney function in cases of large-dose human ingestion. scbt.com

Table 1: Acute Oral Toxicity of 2-(2-Butoxyethoxy)ethyl Acetate in Rats

| Dosage (g/kg) | Outcome |

| 3 | 100% survival |

| 10 | 100% mortality |

| Source: Dow Biochemical Research Laboratory, 1946 nih.gov |

Hematological and Renal Systemic Effects Induced by 2-(2-Butoxyethoxy)ethyl Acetate and Related Compounds

Exposure to 2-(2-Butoxyethoxy)ethyl acetate and related glycol ethers can induce hematological and renal effects. In animal studies, high doses of 2-(2-Butoxyethoxy)ethyl acetate have been shown to cause hemolytic anemia. haz-map.com Studies on the related compound, 2-butoxyethanol, have demonstrated hemolysis, hemoglobinuria (hemoglobin in the urine), and the presence of red blood cells in the urine. cdc.govnih.gov

In terms of renal effects, high-dose animal studies with 2-(2-Butoxyethoxy)ethyl acetate have indicated kidney effects. haz-map.com For the related compound 2-butoxyethanol, renal effects in animals have included hematuria and enlarged kidneys. cdc.gov In humans who have intentionally ingested large amounts of cleaning agents containing 2-butoxyethanol, observed renal effects have included albuminuria, oxaluria, increased serum creatinine, hematuria, and in severe cases, renal failure. cdc.gov Animal studies with 2-butoxyethanol acetate have also shown renal effects, including hematuria and tubular nephrosis in rats and hypertrophic, blood-filled kidneys in rabbits after a month of intermittent exposure. nih.gov

Neurological and Reproductive Systemic Effects Associated with 2-(2-Butoxyethoxy)ethyl Acetate Exposure

High-dose animal studies have linked 2-(2-Butoxyethoxy)ethyl acetate to central nervous system depression. haz-map.com While specific data on the neurological effects of 2-(2-Butoxyethoxy)ethyl acetate is limited, a single case report has associated significant occupational dermal exposure to another glycol ether, ethylene (B1197577) glycol phenyl ether, with nervous system effects. ecetoc.org

Regarding reproductive toxicity, studies on diethylene glycol ethers, including 2-(2-Butoxyethoxy)ethyl acetate, have generally not shown them to cause reproductive damage. scbt.com However, some other glycol ethers, particularly those with shorter chains, have been associated with testicular wasting and infertility. scbt.com Animal studies on certain glycol ether esters have indicated reduced fertility and adverse effects on offspring development. boxa-solvents.com The EPA has noted the need for further testing on the reproductive effects of diethylene glycol butyl ether, the hydrolysis product of 2-(2-Butoxyethoxy)ethyl acetate. epa.gov

Hepatotoxicity and Other Organ System Responses to 2-(2-Butoxyethoxy)ethyl Acetate

In high-dose animal studies, 2-(2-Butoxyethoxy)ethyl acetate has been observed to cause liver effects. haz-map.com At sufficiently high doses, the material may be hepatotoxic. scbt.com Studies on a range of diethylene glycol ethers have shown that effects can include liver toxicity and changes in liver weight. scbt.comscbt.com However, in some studies with related compounds, increased liver weight was interpreted as an adaptive change in the absence of pathological findings. ecetoc.org Histological examination of the livers of rats and rabbits exposed to 2-butoxyethanol acetate did not reveal pathological lesions. cdc.gov

Genotoxicity and Carcinogenicity Studies on 2-(2-Butoxyethoxy)ethyl Acetate

Regarding carcinogenicity, the International Agency for Research on Cancer (IARC) has not classified 2-(2-butoxyethoxy)ethyl acetate as a probable, possible, or confirmed human carcinogen at levels greater than or equal to 0.1%. chemicalbook.com Long-term exposure to related glycol ethers has been associated with kidney and liver damage in animal studies. wikipedia.org However, specific carcinogenicity bioassays on 2-(2-butoxyethoxy)ethyl acetate are not extensively documented in publicly available literature. The ongoing rodent carcinogenicity bioassays by the National Toxicology Program (NTP) for 2-butoxyethanol are expected to provide further insights. nih.gov

Table 1: Summary of Genotoxicity Data for 2-Butoxyethanol (Metabolite of 2-(2-Butoxyethoxy)ethyl acetate)

| Assay Type | System | Result |

| Salmonella/microsome assay | In vitro | Negative |

| In vitro cytogenetic assay | In vitro | Negative |

| Mouse bone marrow micronucleus assay | In vivo | Negative |

Immunotoxicity Assessments of 2-(2-Butoxyethoxy)ethyl Acetate

The immunological effects of 2-(2-butoxyethoxy)ethyl acetate are often linked to the toxicological profile of its metabolite, 2-butoxyethanol. Exposure to 2-butoxyethanol and its acetate has been shown to induce hemolytic effects, which can subsequently impact the spleen and the lymphoreticular system. nih.gov For instance, rabbits exposed to 400 ppm of 2-butoxyethanol acetate for one month showed decreased red blood cell counts and hemoglobin concentrations. nih.gov

While direct, comprehensive immunotoxicity studies specifically on 2-(2-butoxyethoxy)ethyl acetate are limited, the known effects of its metabolites on the hematological system suggest a potential for indirect immunomodulatory effects. Changes in the spleen, an important organ of the immune system, have been noted as a consequence of the hemolytic properties of these compounds. nih.gov

Ecotoxicity of 2-(2-Butoxyethoxy)ethyl Acetate in Aquatic and Terrestrial Organisms

2-(2-Butoxyethoxy)ethyl acetate is considered to have relatively low toxic effects on aquatic organisms. europa.eu Acute toxicity studies have reported EC50 values in the order of 100 mg/L. europa.eu For instance, the static test EC50 for Daphnia magna (water flea) over 48 hours is 664 mg/l. chemicalbook.com The substance is readily biodegradable, with a 73% degradation observed over 20 days in an aerobic biodegradability test. chemicalbook.com

The compound is not expected to bioaccumulate significantly in organisms, which is supported by its low octanol-water partition coefficient (log Pow ≤ 4). chemicalbook.comeuropa.eu Predicted No-Effect Concentrations (PNECs) have been established for various environmental compartments, including freshwater, marine water, and sewage treatment plants. carlroth.com For terrestrial organisms, a PNEC for soil has been calculated using the equilibrium partitioning approach. europa.eucarlroth.com Due to its low bioaccumulation potential, the risk of secondary poisoning is considered to be low. europa.eu

Table 3: Ecotoxicity Data for 2-(2-Butoxyethoxy)ethyl Acetate

| Organism | Test Type | Endpoint | Value | Exposure Duration |

| Daphnia magna (Water flea) | Static | EC50 | 664 mg/L | 48 hours |

| Aquatic Organisms | - | PNEC Freshwater | 0.108 mg/L | Short-term |

| Aquatic Organisms | - | PNEC Marine Water | 0.011 mg/L | Short-term |

| Terrestrial Organisms | - | PNEC Soil | 0.29 mg/kg | Short-term |

Aquatic Toxicity to Fish and Invertebrates

2-(2-Butoxyethoxy)ethyl acetate, also known as diethylene glycol butyl ether acetate (DEGBEA), is classified as harmful to aquatic life. aglayne.com Studies have been conducted to determine its acute and chronic effects on various aquatic species, including fish and invertebrates.

Research on the acute toxicity to fish has established a 96-hour median lethal concentration (LC50) of 77 mg/L for the fathead minnow (Pimephales promelas) in a static test. chemicalbook.com Another study reported a similar 96-hour LC50 value of less than 70 mg/L for fish. carlroth.com These findings indicate a potential for harm to fish populations upon exposure.

For aquatic invertebrates, the compound demonstrates low acute toxicity. aglayne.com A 48-hour static test on the water flea (Daphnia magna) determined the median effective concentration (EC50) to be 664 mg/L. chemicalbook.com In terms of chronic effects, the toxicity to aquatic invertebrates is also considered low, with a reported 10% effective concentration (EC10) of 10.85 mg/L. aglayne.com A related compound, ethylene glycol monobutyl ether acetate (EGBEA), has been noted to be slightly more ecotoxic to aquatic organisms than its parent compound, ethylene glycol monobutyl ether (EGBE). nih.gov

Table 1: Acute and Chronic Aquatic Toxicity of 2-(2-Butoxyethoxy)ethyl Acetate to Fish and Invertebrates

| Test Organism | Species | Endpoint | Concentration (mg/L) | Exposure Duration | Test Type |

| Fish | Pimephales promelas (fathead minnow) | LC50 | 77 | 96 hours | Static |

| Fish | Fish (species not specified) | LC50 | <70 | 96 hours | - |

| Invertebrate | Daphnia magna (water flea) | EC50 | 664 | 48 hours | Static |

| Invertebrate | Aquatic invertebrates (species not specified) | EC10 | 10.85 | Chronic | - |

Toxicity to Algae and Aquatic Plants

The impact of 2-(2-butoxyethoxy)ethyl acetate on primary producers in aquatic ecosystems, such as algae and aquatic plants, has been evaluated. The compound is generally considered to have low toxicity to algae. aglayne.com

Specific studies have quantified this low toxicity. For the green algae Pseudokirchneriella subcapitata, the No-Observed-Effect Concentration (NOEC) after a 72-hour exposure was determined to be 300 mg/L. aglayne.com The median effective concentration that inhibits growth (ErC50) for algae over a 72-hour period was reported to be 1,570 mg/L. carlroth.com These values suggest that high concentrations are required to produce significant inhibitory effects on algal populations.

Table 2: Toxicity of 2-(2-Butoxyethoxy)ethyl Acetate to Algae

| Test Organism | Species | Endpoint | Concentration (mg/L) | Exposure Duration |

| Green Algae | Pseudokirchneriella subcapitata | NOEC | 300 | 72 hours |

| Algae | Algae (species not specified) | ErC50 | 1,570 | 72 hours |

Terrestrial Ecotoxicity: Soil Organisms and Plant Interactions

Information on the specific interactions of 2-(2-butoxyethoxy)ethyl acetate with terrestrial organisms and plants is limited. However, its environmental fate provides some insight into its potential terrestrial ecotoxicity. The compound is not expected to accumulate in plants or animals. nih.govcdc.gov Due to its properties, it has the potential to migrate from contaminated soil into groundwater. nih.govcdc.gov

A key value for assessing terrestrial risk is the Predicted No-Effect Concentration (PNEC). For terrestrial organisms in the soil, the short-term PNEC for 2-(2-butoxyethoxy)ethyl acetate has been established at 0.29 mg/kg of soil. carlroth.com This value represents the concentration below which harmful effects on soil-dwelling organisms are not expected to occur. Further research is needed to fully characterize its direct toxic effects on specific soil microorganisms, invertebrates, and terrestrial plant species.

Advanced Applications and Performance Characteristics of 2 2 Butoxyethoxy Ethyl Acetate in Material Science

Coalescing Agent Functionality in Polymer Film Formation: Mechanisms and Performance Optimization

In the formulation of latex paints and other waterborne coatings, the formation of a continuous, uniform, and durable film is paramount. This process, known as coalescence, involves the fusion of discrete polymer particles after the evaporation of water. coatingsworld.com For polymers with a high glass transition temperature (Tg), this process does not occur efficiently at ambient temperatures, leading to brittle or cracked films. specialchem.com 2-(2-Butoxyethoxy)ethyl acetate (B1210297) serves as a critical coalescing agent, facilitating this film formation process. labdepotinc.comthegoodscentscompany.com

The primary mechanism by which 2-(2-Butoxyethoxy)ethyl acetate functions is as a temporary plasticizer for the polymer particles. specialchem.com It effectively lowers the minimum film formation temperature (MFFT), which is the lowest temperature at which the latex will form a continuous film. coatingsworld.comspecialchem.comchemicalbook.com By reducing the MFFT, it allows for the formation of a coherent polymer film at application temperatures that are below the polymer's intrinsic Tg. specialchem.comresearchgate.net Its low water solubility and favorable hydrophobic/hydrophilic balance enable it to partition effectively into the polymer phase, softening the particles and promoting their deformation and fusion into a continuous film. specialchem.comsigmaaldrich.com

Performance optimization is achieved by carefully controlling the concentration of 2-(2-Butoxyethoxy)ethyl acetate in the formulation, typically between 0.5% and 3% by weight in latex paints. labdepotinc.com The optimal dosage depends on the specific polymer's Tg and the desired application conditions. specialchem.com While it is highly efficient, its slow evaporation rate means it can remain in the film for an extended period, which can influence properties like block resistance and hardness. coatingsworld.comthegoodscentscompany.com Therefore, formulation scientists must balance the need for excellent film formation with the final performance requirements of the cured coating.

Table 1: Functional Properties of 2-(2-Butoxyethoxy)ethyl Acetate as a Coalescing Agent

| Property | Description | Relevance in Film Formation |

|---|---|---|

| MFFT Reduction | Lowers the minimum temperature required for polymer particles to fuse. coatingsworld.comspecialchem.com | Enables the formation of high-quality, continuous films at ambient temperatures from high-Tg polymers. specialchem.com |

| Plasticization | Temporarily softens the polymer particles dispersed in the latex. specialchem.com | Allows particles to deform and merge, eliminating voids and ensuring film integrity. coatingsworld.com |

| Evaporation Rate | Evaporates slowly compared to water and other solvents. nih.gov | Remains in the film long enough to ensure complete coalescence but must eventually evaporate to achieve final film hardness. coatingsworld.comthegoodscentscompany.com |

| Partitioning | Preferentially migrates from the water phase to the polymer particles. specialchem.com | High efficiency as its action is concentrated where it is needed most—at the polymer-water interface. specialchem.com |

Solvent Properties and Interactions in Coatings and Inks Formulations

2-(2-Butoxyethoxy)ethyl acetate is classified as a high-boiling, slow-evaporating solvent, which makes it an excellent choice for various coating and ink applications. thegoodscentscompany.comnih.gov Its strong solvency allows it to dissolve a wide array of natural and synthetic resins, including nitrocellulose, acrylics, epoxies, and polyesters. thegoodscentscompany.comwikipedia.org This property is crucial for ensuring that all components of a formulation remain in a stable, homogeneous solution.

Table 2: Physical and Solvent Properties of 2-(2-Butoxyethoxy)ethyl Acetate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₀O₄ | chemicalbook.comscbt.com |

| Molecular Weight | 204.26 g/mol | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 245 °C | chemicalbook.comsigmaaldrich.com |

| Melting Point | -32 °C | sigmaaldrich.com |

| Density | 0.978 g/mL at 25 °C | sigmaaldrich.com |

| Flash Point | 102 °C (closed cup) | sigmaaldrich.com |

| Solubility in Water | 65 g/L at 20 °C | sigmaaldrich.com |

Role in Microelectronics Manufacturing Processes

The manufacturing of microelectronics, such as semiconductors and circuit boards, involves numerous steps where specialized chemical formulations are required. labdepotinc.comglycol-ethers.eu 2-(2-Butoxyethoxy)ethyl acetate finds use in this industry, primarily as a solvent component in formulations for cleaning and stripping. labdepotinc.com One of the key processes is photolithography, where a light-sensitive polymer film called a photoresist is used to create circuit patterns. After the pattern is transferred, this photoresist must be completely removed without damaging the underlying substrate.

While not always explicitly named, the chemical class of glycol ethers, including the precursor diethylene glycol monobutyl ether, is frequently used in photoresist stripping solutions. google.comgoogle.comjustia.com The properties of 2-(2-Butoxyethoxy)ethyl acetate—namely its high boiling point and strong solvency for polymers—make it well-suited for these demanding applications. thegoodscentscompany.comsigmaaldrich.com It can effectively dissolve and lift hardened photoresist films, which are often tough and cross-linked. Its low volatility ensures a stable process with a consistent removal rate, which is critical for the high precision required in microfabrication. It can be blended with other solvents and additives, such as amines, to create stripping formulations tailored for specific types of photoresists and sensitive substrates like copper. google.comjustia.com

Investigation of 2-(2-Butoxyethoxy)ethyl Acetate as a Carbon Dioxide Absorbent Component

In the search for more efficient and economical methods for carbon dioxide (CO₂) capture, physical absorbents are being investigated as alternatives to traditional chemical absorption processes. mdpi.com Research into various physical solvents has identified ether and ester functional groups as being particularly effective at dissolving CO₂. researchgate.net

A comparative study investigating the CO₂ absorption capabilities of different ketones, esters, ethers, and ether ester compounds found that 2-(2-Butoxyethoxy)ethyl acetate (referred to as diethylene glycol monobutyl ether acetate) demonstrated the most promising results. researchgate.net The study concluded that the presence of both an ester bond and an ether bond within the same linear chain molecule significantly enhances CO₂ absorption. researchgate.net The oxygen atoms in these functional groups act as Lewis bases, interacting with the acidic CO₂ molecules and promoting their dissolution into the solvent. mdpi.com

The solubility of CO₂ in these physical solvents generally increases with rising pressure and decreases with rising temperature, which is a principle that can be used for solvent regeneration with lower energy requirements compared to many chemical absorbents. mdpi.comresearchgate.net The superior performance of 2-(2-Butoxyethoxy)ethyl acetate in these studies highlights its potential for use in developing new, low-energy solvent systems for industrial CO₂ capture processes. mdpi.comresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| 2-(2-Butoxyethoxy)ethyl acetate | Butyl diglycol acetate, this compound, DB Acetate |

| Carbon Dioxide | CO₂ |

| Diethylene glycol monobutyl ether | |

| Diethylene glycol | DEG |

| Dimethyl sulfoxide | DMSO |

| Ethylene (B1197577) glycol | EG |

| Ethylene glycol monobutyl ether | EB |

| N-methyl-2-pyrrolidone | NMP |

| Nitrocellulose | |

| Poly(vinyl acetate) | PVAc |

| Propylene (B89431) glycol | PG |

| 2,2,4-trimethyl-1,3-pentane diol mono-isobutyrate | TPiB, Texanol |

| 2-(2-aminoethoxy)ethanol | |

| 3-methoxy-3-methyl-1-butanol | MMB |

| Monoethanolamine | |

| Potassium hydroxide (B78521) | KOH |

| Tetramethylammonium hydroxide | TMAH |

Advanced Analytical Methodologies for the Detection and Quantification of 2 2 Butoxyethoxy Ethyl Acetate

Chromatographic Techniques for Trace Analysiscdc.govscbt.comthermofisher.com

Chromatographic methods are fundamental for separating 2-(2-butoxyethoxy)ethyl acetate (B1210297) from complex matrices, allowing for its precise quantification at trace levels. Gas and liquid chromatography are the most prominently used techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of 2-(2-butoxyethoxy)ethyl acetate, particularly in environmental and biological samples. cdc.gov The method's high sensitivity and specificity make it ideal for identifying and quantifying the compound, even at low concentrations. For environmental air analysis, sample preparation often involves drawing air through a sorbent material like charcoal or Amberlite XAD-7 to trap the analyte. nih.govnih.gov The trapped compounds are then desorbed using a solvent, typically a mixture of methanol (B129727) and dichloromethane (B109758), before being injected into the GC-MS system. nih.gov

In the context of biological monitoring, while the direct measurement of the acetate form is less common due to its rapid metabolism, GC-MS is crucial for analyzing its metabolites. cdc.gov Metabolites such as 2-butoxyacetic acid (BAA) are often derivatized to increase their volatility for GC analysis. cdc.govnih.gov This process may involve creating trimethylsilyl (B98337) ethers or other volatile derivatives. nih.gov

Table 1: GC-MS Parameters for Glycol Ether Analysis

| Parameter | Description |

|---|---|

| Sample Matrix | Air, Water, Biological Fluids cdc.govnih.gov |

| Common Sorbent (Air) | Charcoal, Amberlite XAD-7 nih.govnih.gov |

| Elution Solvent | 5% Methanol in Dichloromethane nih.gov |

| Detection Method | Mass Spectrometry (MS), Flame Ionization Detection (FID) nih.govnih.gov |

| Target Analytes | 2-(2-Butoxyethoxy)ethyl acetate, 2-Butoxyethanol (B58217), 2-Butoxyacetic acid (derivatized) cdc.govnih.gov |

| Typical Recovery (Air) | 99% - 101.5% nih.gov |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) provides a robust alternative for analyzing 2-(2-butoxyethoxy)ethyl acetate and its non-volatile metabolites without the need for derivatization. cdc.gov Reverse-phase (RP) HPLC methods are commonly employed for this purpose. sielc.comsielc.com